8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane
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Overview
Description
8-Ethyl-2-methyl-2,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two nitrogen-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.
Scientific Research Applications
8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a cholinomimetic agent, which may have implications for treating cognitive disorders.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, as a cholinomimetic agent, it may mimic the action of acetylcholine, a neurotransmitter, by binding to acetylcholine receptors and modulating their activity . This interaction can influence various signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione: This compound shares a similar spirocyclic structure but includes additional functional groups that may alter its chemical properties and applications.
8-Methyl-2,8-diazaspiro[4.5]decane:
Uniqueness
8-Ethyl-2-methyl-2,8-diazaspiro[45]decane is unique due to its specific combination of substituents and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
8-ethyl-2-methyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C11H22N2/c1-3-13-8-5-11(6-9-13)4-7-12(2)10-11/h3-10H2,1-2H3 |
InChI Key |
TUEOUCUJTSIXBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CCN(C2)C)CC1 |
Origin of Product |
United States |
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